![molecular formula C15H16BrNO3S B2696817 2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methoxybenzamide CAS No. 1351596-90-1](/img/structure/B2696817.png)
2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
- Thiophene derivatives, including this compound, have gained interest as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Notably, some drugs with thiophene frameworks, like suprofen (a nonsteroidal anti-inflammatory drug) and articaine (used as a voltage-gated sodium channel blocker and dental anesthetic), contain similar structural motifs .
- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- 2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methoxybenzamide can be employed in Stille coupling reactions .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Stille Coupling and Synthetic Chemistry
Benzimidazole Ligand Synthesis
properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-9-5-6-21-14(9)13(18)8-17-15(19)11-7-10(20-2)3-4-12(11)16/h3-7,13,18H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVRBCSVHJDGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=C(C=CC(=C2)OC)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.